
2-Amino-2-(5-fluoro-2-methoxypyridin-3-YL)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C8H11FN2O2 and a molecular weight of 186.18 g/mol This compound features a pyridine ring substituted with a fluorine atom and a methoxy group, along with an aminoethanol side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable precursor, such as 5-fluoro-2-methoxypyridine, is reacted with an appropriate aminoethanol derivative under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The aminoethanol side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethanol side chain can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy group on the pyridine ring can enhance binding affinity and specificity to these targets, while the aminoethanol side chain can participate in hydrogen bonding and other interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluoro-2-methoxypyridine: A precursor in the synthesis of 2-Amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethan-1-ol.
2-Amino-2-(5-chloro-2-methoxypyridin-3-yl)ethan-1-ol: A similar compound with a chlorine atom instead of fluorine, which may exhibit different chemical and biological properties.
Uniqueness
The presence of the fluorine atom in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chlorine-substituted analogs . This makes it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H11FN2O2 |
|---|---|
Molekulargewicht |
186.18 g/mol |
IUPAC-Name |
2-amino-2-(5-fluoro-2-methoxypyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H11FN2O2/c1-13-8-6(7(10)4-12)2-5(9)3-11-8/h2-3,7,12H,4,10H2,1H3 |
InChI-Schlüssel |
RGTBHCVVMPBTMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=N1)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


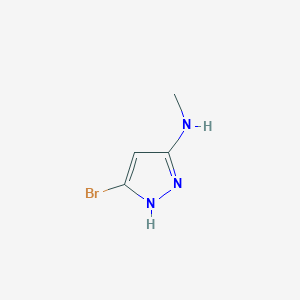
![4-[2-(Benzenesulfonyl)-2-chloroethyl]morpholinehydrochloride](/img/structure/B13055675.png)
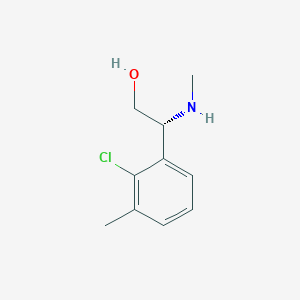
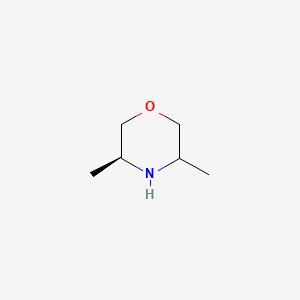
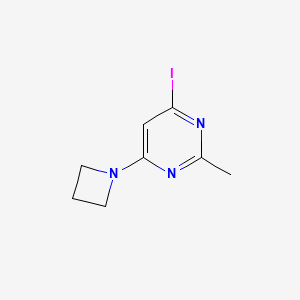
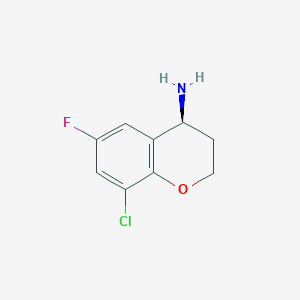

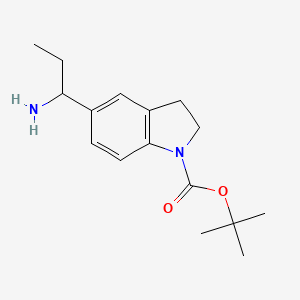
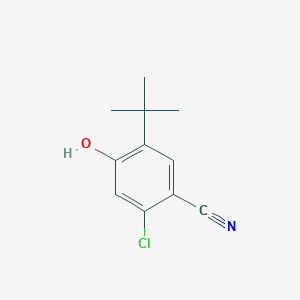
![(3R)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055722.png)

![(1R,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055730.png)

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)imidazo[2,1-F][1,2,4]triazin-4-YL)benzamide](/img/structure/B13055743.png)
